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molecular formula C13H16N2O3 B120043 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone CAS No. 70918-00-2

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone

Cat. No. B120043
M. Wt: 248.28 g/mol
InChI Key: FLUPDJNTYCSBJZ-UHFFFAOYSA-N
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Patent
US06313294B1

Procedure details

1,4-benzodioxan-2-ethylcarboxylate, (31.2 g, 150 -mmol) and piperazine (15.5 g, 180 mmol) were stirred under nitrogen and heated to 110° C. After 5 hours, the reaction was completed, which was confirmed by thin film chromatography. The crude product was cooled to room temperature, extracted with chloroform, washed with NaHCO3 solution and water. The organic layer was dried with anhydrous sodium sulfate, filtered to afford 34.96 g of compound 1 (94% yield).
Name
1,4-benzodioxan 2-ethylcarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.CC[C:13]([O-:15])=O.[NH:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1>>[O:1]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][CH2:3][CH:2]1[C:13]([N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=[O:15] |f:0.1|

Inputs

Step One
Name
1,4-benzodioxan 2-ethylcarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC2=C1C=CC=C2.CCC(=O)[O-]
Name
Quantity
15.5 g
Type
reactant
Smiles
N1CCNCC1
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
WASH
Type
WASH
Details
washed with NaHCO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
O1C(COC2=C1C=CC=C2)C(=O)N2CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 34.96 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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